molecular formula C15H19N3O3S2 B2913964 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 865180-18-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide

Cat. No.: B2913964
CAS No.: 865180-18-3
M. Wt: 353.46
InChI Key: URSUWHQTYOKCEW-ICFOKQHNSA-N
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Description

The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide” is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic rings that contain one nitrogen atom and one sulfur atom. The “allyl” group refers to a prop-2-enyl group (−CH2−CH=CH2), which is attached to the thiazole ring at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with an allyl group at the 3-position and a sulfamoyl group at the 6-position . The Z-configuration indicates the relative positions of the highest priority groups on each carbon of the double bond .


Chemical Reactions Analysis

Benzo[d]thiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the allyl group could allow for reactions involving the double bond, such as additions or allylic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzo[d]thiazoles are stable compounds due to the aromaticity of the thiazole ring .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives, like "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide," play a crucial role in medicinal chemistry. They serve as core scaffolds in numerous synthetic medicinally important compounds, demonstrating a wide range of biological activities. For instance, thiazole derivatives have been found to exhibit antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities. Their importance is also highlighted in the development of anticancer, anthelmintic agents, and even in non-medical applications such as vulcanizing accelerators and photographic sensitizers. The chemistry of thiazole and its derivatives has evolved significantly, contributing to the synthesis of compounds with commercial and therapeutic value (Chhabria, Patel, Modi, & Brahmkshatriya, 2016).

Photodynamic Therapy Applications

Specifically tailored thiazole derivatives have been synthesized for use in photodynamic therapy, a treatment method for cancer. These compounds, characterized by their ability to generate singlet oxygen when exposed to light, show significant potential in this therapeutic area. Their photophysical and photochemical properties make them suitable as photosensitizers, which are crucial in initiating the type II photodynamic reaction used to kill cancer cells. One such compound demonstrates high singlet oxygen quantum yield and good fluorescence properties, highlighting its potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. For example, Schiff bases synthesized from sulfamethoxazole and sulfathiazole and their subsequent characterization have shown considerable antimicrobial activities against various pathogens, including sulfonamide-resistant strains. This indicates the versatility of these compounds in addressing resistance mechanisms, potentially leading to new therapeutic agents against resistant microbial infections (Mondal, Mandal, Mondal, & Sinha, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The study of benzo[d]thiazole derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on exploring the potential applications of this specific compound in medicine or other fields.

Properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(23(16,20)21)10-13(12)22-15/h4,7-8,10H,2-3,5-6,9H2,1H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSUWHQTYOKCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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